2,8-Difluoro-5H-dibenzo[b,f]azepine
CAS No.:
Cat. No.: VC17898732
Molecular Formula: C14H9F2N
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
![2,8-Difluoro-5H-dibenzo[b,f]azepine -](/images/structure/VC17898732.png)
Specification
Molecular Formula | C14H9F2N |
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Molecular Weight | 229.22 g/mol |
IUPAC Name | 3,8-difluoro-11H-benzo[b][1]benzazepine |
Standard InChI | InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H |
Standard InChI Key | YEKMDJRJDNWVSH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2,8-Difluoro-5H-dibenzo[b,f]azepine (C₁₄H₉F₂N) features a central azepine ring (a seven-membered ring containing one nitrogen atom) fused to two benzene rings. Fluorine atoms occupy the 2 and 8 positions on the outer benzene rings (Figure 1). The planar structure and electron-withdrawing fluorine substituents influence its electronic properties, potentially enhancing stability and binding affinity in pharmaceutical contexts.
Table 1: Key Structural and Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₄H₉F₂N |
Molecular Weight | 229.23 g/mol |
IUPAC Name | 2,8-Difluoro-5H-dibenzo[b,f]azepine |
CAS Registry Number | Data not publicly available |
XLogP3 | ~3.2 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 2,8-difluoro-5H-dibenzo[b,f]azepine is documented, methods for analogous compounds provide a framework. The patent CN101423496B outlines a high-yield route for 10-methoxy-5H-dibenzo[b,f]azepine using 10,11-dibromoiminodibenzyl and alkali metal hydroxides/alkoxides in methanol-aromatic solvent mixtures. Adapting this approach for fluorine incorporation might involve:
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Halogen Exchange Reactions: Substituting bromine atoms in dibromo precursors (e.g., 2,8-dibromo-5H-dibenzo[b,f]azepine ) with fluorine via nucleophilic aromatic substitution (NAS) using fluorinating agents like KF or CsF.
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Direct Fluorination: Electrophilic fluorination of the parent dibenzoazepine using Selectfluor® or xenon difluoride.
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
Halogen Exchange | KF, DMF, 150°C, 12h | 60–70% |
Purification | Column chromatography | >95% purity |
Challenges in Fluorination
Fluorination of aromatic systems often faces hurdles such as:
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Regioselectivity: Ensuring fluorine incorporation at the 2 and 8 positions without side products.
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Reagent Compatibility: Avoiding decomposition of sensitive intermediates under harsh conditions.
The patent highlights that mixed solvents (e.g., methanol-toluene) improve reaction efficiency, suggesting similar systems could stabilize fluorinated intermediates.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low in water (<0.1 mg/mL) due to aromaticity and fluorine’s hydrophobicity. Soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Thermal Stability: Melting point estimated at 180–200°C based on analogous dibenzoazepines .
Spectroscopic Data
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NMR: Predicted ¹⁹F NMR signal at δ -110 to -120 ppm (aryl-F).
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MS (ESI+): Molecular ion peak at m/z 230.1 [M+H]⁺.
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